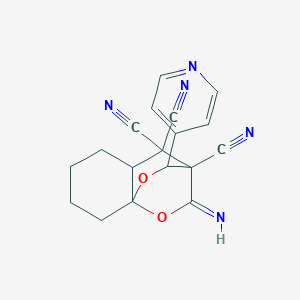![molecular formula C22H13N3O6 B4292021 2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID](/img/structure/B4292021.png)
2-{2'-AMINO-3'-CYANO-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]CHROMEN]-1-YL}ACETIC ACID
Overview
Description
(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features an indole moiety fused with a pyranochromene system, making it a significant molecule in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid typically involves multi-component reactions (MCRs). One efficient method involves the three-component condensation reaction of isatins, malononitrile, and dimedone in the presence of a catalyst such as triethylammonium hydrogen sulfate under ambient and solvent-free conditions . This method is advantageous due to its simplicity, high yields, and short reaction times.
Industrial Production Methods
the principles of green chemistry, such as the use of ionic liquids as catalysts and solvent-free conditions, are likely to be employed to ensure sustainability and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene: This compound shares a similar chromene structure but lacks the spiro linkage and indole moiety.
6’-amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]: This compound has a similar spiro linkage but differs in the fused ring systems.
Uniqueness
(2’-amino-3’-cyano-2,5’-dioxo-5’H-spiro[indole-3,4’-pyrano[3,2-c]chromen]-1(2H)-yl)acetic acid is unique due to its combination of an indole moiety with a pyranochromene system, creating a spiro linkage.
Properties
IUPAC Name |
2-(2'-amino-3'-cyano-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]chromene]-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O6/c23-9-13-19(24)31-18-11-5-1-4-8-15(11)30-20(28)17(18)22(13)12-6-2-3-7-14(12)25(21(22)29)10-16(26)27/h1-8H,10,24H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZWGOSLLZYGPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)O2)C4(C5=CC=CC=C5N(C4=O)CC(=O)O)C(=C(O3)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-AMINO-3-CYANO-7-(FURAN-2-YL)-2',5-DIOXO-1',2',5,6,7,8-HEXAHYDROSPIRO[CHROMENE-4,3'-INDOL]-1'-YL]ACETIC ACID](/img/structure/B4291942.png)
![2,6-Di-tert-butyl-4-{[4-(4-methoxyphenyl)phthalazin-1-yl]sulfanyl}phenol](/img/structure/B4291946.png)
![6'-amino-4-bromo-5-methyl-2-oxo-3'-(3,4,5-trimethoxyphenyl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4291951.png)
![2,6-Di-tert-butyl-4-{[4-(4-methylphenyl)phthalazin-1-yl]sulfanyl}phenol](/img/structure/B4291954.png)
![ETHYL 4-METHYL-5-PHENYL-2-[(2,3,3,3-TETRAFLUORO-2-METHOXYPROPANOYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4291965.png)
![2-{2-[2-(DIPHENYLPHOSPHOROSO)PHENOXY]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4291969.png)
![6,7-DIMETHYL-2-{(Z)-1-[4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B4291982.png)


![3-Imino-1,7-dimethyl-5-(pyridin-3-yl)-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B4292008.png)
![ETHYL 4-(2-{[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}ACETAMIDO)BENZOATE](/img/structure/B4292011.png)
![2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE](/img/structure/B4292014.png)
![METHYL 2-[6'-AMINO-5'-CYANO-2-OXO-3'-(PROPAN-2-YL)-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE](/img/structure/B4292022.png)
![METHYL 2-[6'-AMINO-3'-(4-BUTOXYPHENYL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETATE](/img/structure/B4292023.png)
